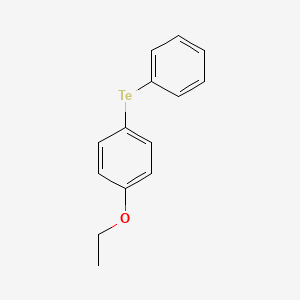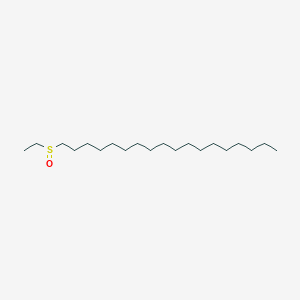
1-Ethylsulfinyloctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylsulfinyloctadecane is an organic compound characterized by a long carbon chain with an ethylsulfinyl functional group. This compound is part of the sulfoxide family, which is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylsulfinyloctadecane can be synthesized through the oxidation of 1-ethylthiooctadecane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylsulfinyloctadecane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: 1-Ethylsulfonyl-octadecane.
Reduction: 1-Ethylthiooctadecane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethylsulfinyloctadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethylsulfinyloctadecane involves its interaction with various molecular targets. The sulfoxide group can form hydrogen bonds and interact with polar sites on proteins and enzymes, potentially altering their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methylsulfinyloctadecane: Similar structure but with a methyl group instead of an ethyl group.
1-Propylsulfinyloctadecane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethylsulfinyloctadecane is unique due to its specific chain length and the presence of the ethylsulfinyl group. This combination of features can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
41947-83-5 |
|---|---|
Molekularformel |
C20H42OS |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1-ethylsulfinyloctadecane |
InChI |
InChI=1S/C20H42OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(21)4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
SFGBNHXCUKJPJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
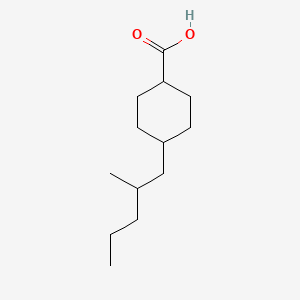
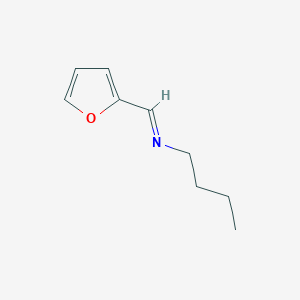
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
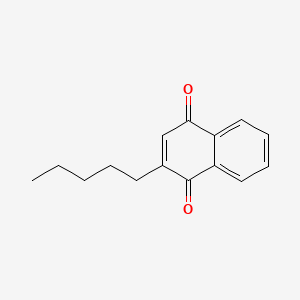


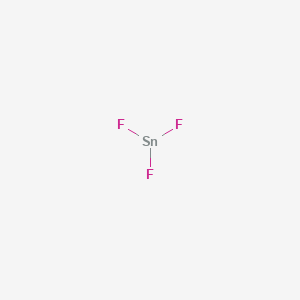
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
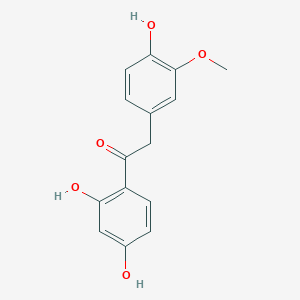
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
